molecular formula C9H16ClNO2 B12058082 2-Aminocyclooct-3-ene-1-carboxylic acid hydrochloride

2-Aminocyclooct-3-ene-1-carboxylic acid hydrochloride

Cat. No.: B12058082
M. Wt: 205.68 g/mol
InChI Key: SMLZFCRGGSMFMH-YHSAGPEESA-N
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Description

2-Aminocyclooct-3-ene-1-carboxylic acid hydrochloride is a cyclic amino acid derivative with the molecular formula C9H16ClNO2 and a molecular weight of 205.68 g/mol . This compound is characterized by its unique structure, which includes an amino group and a carboxylic acid group attached to a cyclooctene ring. It is commonly used in various chemical and biological research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminocyclooct-3-ene-1-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or platinum to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with a high degree of purity .

Chemical Reactions Analysis

Types of Reactions

2-Aminocyclooct-3-ene-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include oxo derivatives, saturated analogs, and substituted derivatives with various functional groups. These products can be further utilized in different chemical and biological applications.

Mechanism of Action

The mechanism of action of 2-Aminocyclooct-3-ene-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow the compound to form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity and function. These interactions can modulate various biochemical pathways, making the compound valuable in research and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Aminocyclooct-3-ene-1-carboxylic acid hydrochloride is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its hydrochloride form enhances its solubility and stability, making it more versatile for various applications compared to its analogs .

Properties

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

(3Z)-2-aminocyclooct-3-ene-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c10-8-6-4-2-1-3-5-7(8)9(11)12;/h4,6-8H,1-3,5,10H2,(H,11,12);1H/b6-4-;

InChI Key

SMLZFCRGGSMFMH-YHSAGPEESA-N

Isomeric SMILES

C1CCC(C(/C=C\C1)N)C(=O)O.Cl

Canonical SMILES

C1CCC(C(C=CC1)N)C(=O)O.Cl

Origin of Product

United States

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